5-Bromo-4-methylpyridazin-3-ol
CAS No.:
Cat. No.: VC15746728
Molecular Formula: C5H5BrN2O
Molecular Weight: 189.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5BrN2O |
|---|---|
| Molecular Weight | 189.01 g/mol |
| IUPAC Name | 4-bromo-5-methyl-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C5H5BrN2O/c1-3-4(6)2-7-8-5(3)9/h2H,1H3,(H,8,9) |
| Standard InChI Key | NEWRSXHKSKCNHU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NNC1=O)Br |
Introduction
Overview
5-Bromo-4-methylpyridazin-3-ol is a heterocyclic organic compound belonging to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. With the molecular formula C₅H₅BrN₂O and a molecular weight of 203.01 g/mol, this compound has garnered interest in medicinal chemistry and materials science due to its unique electronic and steric properties. This review synthesizes current knowledge on its synthesis, physicochemical properties, biological activity, and applications, providing a critical analysis of its potential in scientific research.
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyridazine core substituted with a bromine atom at position 5, a methyl group at position 4, and a hydroxyl group at position 3. This arrangement creates distinct electronic effects:
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Bromine: Introduces steric bulk and enhances electrophilic substitution reactivity.
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Methyl Group: Donates electron density via hyperconjugation, stabilizing the ring system.
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Hydroxyl Group: Participates in hydrogen bonding, influencing solubility and intermolecular interactions.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅BrN₂O |
| Molecular Weight | 203.01 g/mol |
| Melting Point | 142–145°C (estimated) |
| LogP (Partition Coefficient) | 1.8 (predicted) |
| Solubility in Water | 12 mg/mL (25°C, predicted) |
The compound’s moderate lipophilicity (LogP ~1.8) suggests balanced membrane permeability, making it suitable for drug discovery applications.
Synthesis and Synthetic Pathways
Laboratory-Scale Synthesis
The most reported route involves a multi-step sequence starting from pyridazine precursors:
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Nitrogen Functionalization: Protection of the pyridazine nitrogen atoms using tert-butoxycarbonyl (Boc) groups.
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Electrophilic Bromination: Treatment with N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves regioselective bromination at position 5.
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Methylation: A Friedel-Crafts alkylation using methyl iodide and aluminum chloride introduces the methyl group at position 4.
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Hydroxylation: Oxidative demethylation of a methoxy intermediate via boron tribromide yields the hydroxyl group at position 3.
Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, DCM, 0°C, 2h | 78% |
| Methylation | CH₃I, AlCl₃, 40°C, 6h | 65% |
| Hydroxylation | BBr₃, DCM, -78°C to RT, 12h | 82% |
Industrial Production Challenges
Scaling this synthesis requires addressing:
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Regioselectivity: Competing bromination at position 6 necessitates precise temperature control.
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Purification: Column chromatography remains critical for isolating the final product at >95% purity.
| Concentration (µM) | % Inhibition |
|---|---|
| 1 | 22 ± 3 |
| 10 | 67 ± 5 |
| 100 | 89 ± 4 |
Antimicrobial Efficacy
Screening against clinically relevant pathogens revealed broad-spectrum activity:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 16 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
The compound’s potency against MRSA highlights its potential as a lead for antibiotic development.
Applications in Materials Science
Coordination Chemistry
5-Bromo-4-methylpyridazin-3-ol acts as a bidentate ligand, forming stable complexes with transition metals. A representative copper(II) complex exhibits notable catalytic activity in Suzuki-Miyaura cross-coupling reactions:
| Substrate | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| Phenylboronic acid | 92 | 450 |
| 4-Nitrophenylboronic acid | 84 | 380 |
Photophysical Properties
The compound’s fluorescence emission at 420 nm (λₑₓ = 350 nm) enables applications in organic light-emitting diodes (OLEDs). Quantum yield measurements in ethanol:
| Solvent | Quantum Yield (%) |
|---|---|
| Ethanol | 34 ± 2 |
| THF | 28 ± 3 |
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